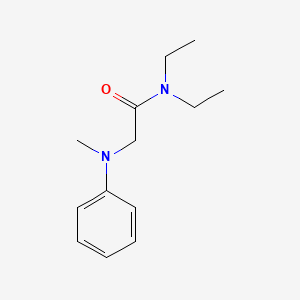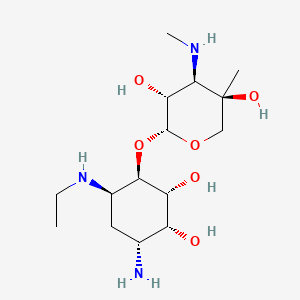
Benzenemethanamine, N-(dimethylphenyl)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenemethanamine, N-(dimethylphenyl)-, hydrochloride is a chemical compound with the molecular formula C9H13N·HCl. It is a derivative of benzenemethanamine, where the nitrogen atom is substituted with a dimethylphenyl group. This compound is commonly used in various chemical and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benzenemethanamine, N-(dimethylphenyl)-, hydrochloride can be synthesized through the Eschweiler-Clarke reaction, which involves the methylation of benzenemethanamine using formaldehyde and formic acid. The reaction typically proceeds under mild conditions, with the formation of the hydrochloride salt occurring upon the addition of hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale methylation processes. These processes utilize automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Benzenemethanamine, N-(dimethylphenyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its amine form.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylphenyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Primary amines.
Substitution: Various substituted benzenemethanamines.
Aplicaciones Científicas De Investigación
Benzenemethanamine, N-(dimethylphenyl)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in polymerization reactions.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Benzenemethanamine, N-(dimethylphenyl)-, hydrochloride involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular pathways and biochemical processes, ultimately resulting in the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- Benzenemethanamine, N,N-dimethyl-
- Benzenemethanamine, N-methyl-
- Dimethylbenzylamine
Uniqueness
Benzenemethanamine, N-(dimethylphenyl)-, hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where other similar compounds may not be as effective or suitable.
Propiedades
Número CAS |
68907-20-0 |
|---|---|
Fórmula molecular |
C15H18ClN |
Peso molecular |
247.76 g/mol |
Nombre IUPAC |
N-benzyl-2,3-dimethylaniline;hydrochloride |
InChI |
InChI=1S/C15H17N.ClH/c1-12-7-6-10-15(13(12)2)16-11-14-8-4-3-5-9-14;/h3-10,16H,11H2,1-2H3;1H |
Clave InChI |
VNZLXPPFKJTVCI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)NCC2=CC=CC=C2)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


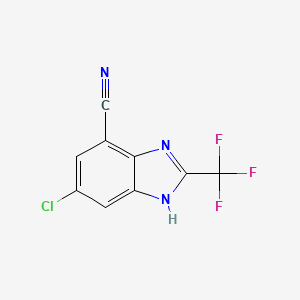
![1-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxycyclopent-2-ene-1-carbonitrile](/img/structure/B13780444.png)
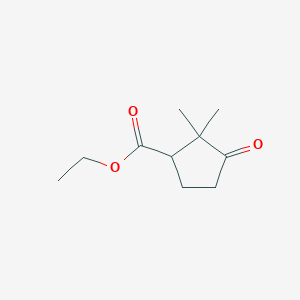
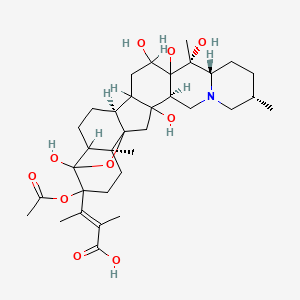
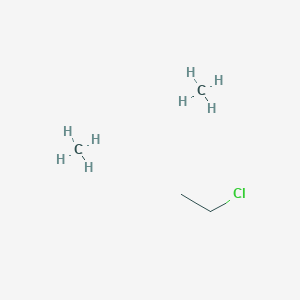
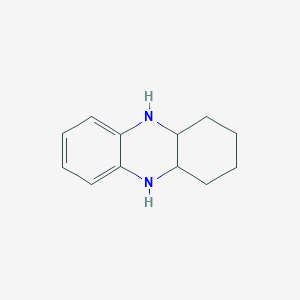
![4-(Bis{2-[(methanesulfonyl)oxy]ethyl}amino)benzoic acid](/img/structure/B13780483.png)

![Methanone, [2-hydroxy-4-[(3-methylheptyl)oxy]phenyl]phenyl-](/img/structure/B13780501.png)
![N-[3-(4-methylpiperazin-1-yl)propyl]-2-(2,4,6-trimethylphenoxy)acetamide;dihydrochloride](/img/structure/B13780508.png)
![[(3S)-1-(5-bromopyridin-2-yl)pyrrolidin-3-yl]oxy-tert-butyl-dimethylsilane](/img/structure/B13780513.png)
